3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a quinoline moiety, and a cyclobutene ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of 3,5-bis(trifluoromethyl)aniline through the nitration of 3,5-bis(trifluoromethyl)nitrobenzene followed by reduction.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from 2-aminobenzaldehyde and undergoing a series of cyclization and functionalization reactions.
Cyclobutene Ring Formation: The cyclobutene ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Coupling: The final step involves coupling the aniline and quinoline derivatives with the cyclobutene intermediate under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for large-scale production.
Purification Techniques: Efficient purification methods such as recrystallization, chromatography, or distillation are essential to obtain high-purity products.
Safety and Environmental Considerations: Industrial processes must adhere to safety regulations and minimize environmental impact through waste management and recycling of solvents.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trifluoromethyl groups or the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of trifluoromethyl groups and the quinoline moiety. It serves as a building block for synthesizing more complex molecules and materials.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer agent, antimicrobial agent, or in the treatment of neurological disorders. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares the trifluoromethyl groups but lacks the quinoline and cyclobutene moieties.
Quinoline Derivatives: Compounds like quinine or chloroquine, which have a quinoline structure but different functional groups.
Cyclobutene Derivatives: Compounds with a cyclobutene ring but different substituents.
Uniqueness
The uniqueness of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione lies in its combination of structural features, which confer distinct electronic, chemical, and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h3-7,9,12-14,16-17,24-25,39-40H,2,8,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIMSFOHLBSJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F6N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.